molecular formula C4H5FN2O2S B13259448 1-Methyl-1H-pyrazole-5-sulfonyl fluoride

1-Methyl-1H-pyrazole-5-sulfonyl fluoride

Cat. No.: B13259448
M. Wt: 164.16 g/mol
InChI Key: WEIRQMCFPUBATF-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-5-sulfonyl fluoride is a heterocyclic organofluorine compound characterized by a pyrazole ring substituted with a methyl group at the 1-position and a sulfonyl fluoride group at the 5-position. This compound belongs to the sulfonyl fluoride family, known for their stability and selective reactivity with nucleophiles like thiols, making them valuable in chemical biology and drug discovery.

Properties

Molecular Formula

C4H5FN2O2S

Molecular Weight

164.16 g/mol

IUPAC Name

2-methylpyrazole-3-sulfonyl fluoride

InChI

InChI=1S/C4H5FN2O2S/c1-7-4(2-3-6-7)10(5,8)9/h2-3H,1H3

InChI Key

WEIRQMCFPUBATF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazole-5-sulfonyl fluoride typically involves the reaction of 1-methyl-1H-pyrazole with a sulfonyl fluoride reagent. One common method is the reaction of 1-methyl-1H-pyrazole with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazole-5-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Addition Reactions: The pyrazole ring can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Various Pyrazole Derivatives: Formed through addition reactions.

Scientific Research Applications

Scientific Research Applications of 1-Methyl-1H-pyrazole-5-sulfonyl fluoride

This compound is a synthetic compound that has attracted interest for its potential biological activities, especially in medicinal chemistry and biochemistry. The compound features a pyrazole ring and a sulfonyl fluoride group, giving it unique reactivity and interaction profiles with biological targets.

Properties and Mechanism of Action

The molecular formula of this compound is C5H6F2N2O2S. The sulfonyl fluoride moiety's electrophilic nature allows it to form covalent bonds with nucleophilic amino acid residues in proteins, such as serine and cysteine. This property makes it a valuable tool for probing protein interactions and enzyme mechanisms. The mechanism of action involves the sulfonyl fluoride group covalently modifying nucleophilic residues in proteins, which can inhibit enzyme activity or alter protein function. This covalent modification is crucial for the compound's potential therapeutic effects, especially in targeting enzymes involved in disease pathways.

Areas of Application

This compound is used in several scientific research applications:

  • Chemistry Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Biology Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonyl fluoride-based inhibitors.
  • Medicine Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Industry Utilized in the synthesis of specialty chemicals and materials.

Antimicrobial Properties

Compounds with structures similar to this compound have demonstrated antimicrobial activity. Studies have shown that sulfonyl fluorides can inhibit the growth of various bacterial strains, including Gram-positive bacteria, with minimum inhibitory concentration (MIC) values reported as low as 0.39 µg/mL against certain pathogens.

Use as a Building Block

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-methyl-1H-pyrazole-5-sulfonyl fluoride with structurally related compounds, emphasizing substituent effects, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Functional Group Applications/Characteristics
This compound - C₅H₆FN₂O₂S 178.18 (calc.) Methyl (N1), sulfonyl fluoride (C5) Sulfonyl fluoride Covalent inhibitors, stable nucleophile targeting
1-Methyl-1H-pyrazole-5-sulfonyl chloride 1020721-61-2 C₅H₆ClN₂O₂S 193.63 Methyl (N1), sulfonyl chloride (C5) Sulfonyl chloride Reactive intermediate in drug synthesis
1-Methyl-1H-pyrazole-4-sulfonyl chloride 288148-34-5 C₅H₆ClN₂O₂S 193.63 Methyl (N1), sulfonyl chloride (C4) Sulfonyl chloride Positional isomer; altered electronic effects
1-Butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride 1006454-04-1 C₈H₁₃ClN₂O₂S 236.72 Butyl (N1), methyl (C5), sulfonyl chloride (C4) Sulfonyl chloride Enhanced lipophilicity for specialty chemicals
(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride 1708436-36-5 C₅H₆BrClN₂O₂S 285.54 Bromo (C4), methyl (N1), methanesulfonyl chloride Sulfonyl chloride Electrophilic reactivity for cross-coupling
(1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride 1936304-85-6 C₆H₉FN₂O₂S 192.21 Ethyl (N1), sulfonyl fluoride (imidazole) Sulfonyl fluoride Imidazole-based biochemical tools
1-Methyl-4-phenyl-1H-pyrazole-5-sulfonamide 111493-48-2 C₁₀H₁₁N₃O₂S 237.28 Phenyl (C4), methyl (N1), sulfonamide Sulfonamide Pharmaceutical candidate for enzyme inhibition

Reactivity and Stability

  • Sulfonyl Fluoride vs. Chloride : The fluoride derivative exhibits superior hydrolytic stability compared to its chloride analog, enabling applications in aqueous environments (e.g., proteomics) . Sulfonyl chlorides are more reactive but require anhydrous conditions for storage and handling .
  • Substituent Effects :
    • Electron-Withdrawing Groups : Bromine at C4 () increases electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings .
    • Positional Isomerism : The 5-sulfonyl derivatives (target compound) vs. 4-sulfonyl isomers () exhibit distinct electronic profiles, affecting binding affinity in biological targets.
    • Lipophilicity : The butyl group in 1-butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride improves membrane permeability, advantageous in agrochemical design .

Biological Activity

1-Methyl-1H-pyrazole-5-sulfonyl fluoride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. The compound's structure includes a pyrazole ring and a sulfonyl fluoride group, which are known to impart unique reactivity and interaction profiles with biological targets.

The molecular formula of this compound is C5_5H6_6F2_2N2_2O2_2S. The sulfonyl fluoride moiety is particularly notable for its electrophilic nature, allowing it to form covalent bonds with nucleophilic amino acid residues in proteins, such as serine and cysteine. This property makes it a valuable tool for probing protein interactions and enzyme mechanisms.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The sulfonyl fluoride group can covalently modify nucleophilic residues in proteins, leading to the inhibition of enzyme activity or alteration of protein function. This covalent modification is crucial for the compound's potential therapeutic effects, especially in targeting enzymes involved in disease pathways .

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfonyl fluorides can inhibit the growth of various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.39 µg/mL against certain pathogens .

Anticancer Activity

The compound's potential anticancer properties are also noteworthy. Electrophilic compounds like sulfonyl fluorides have been explored as inhibitors of cancer-related enzymes. In vitro studies have demonstrated that this compound can selectively inhibit cancer cell proliferation while displaying minimal cytotoxicity towards normal cells .

Case Studies

  • Trypanosoma brucei Inhibition : A study screened various sulfonyl fluoride probes, including derivatives of pyrazole, against Trypanosoma brucei, the causative agent of sleeping sickness. Several probes exhibited low EC50 values (effective concentration for 50% inhibition), indicating potent activity against the parasite .
  • Enzyme Interaction Studies : Research utilizing proteomic techniques has identified specific protein targets modulated by sulfonyl fluorides. For instance, the inhibition of serine hydrolases was observed upon treatment with these compounds, underscoring their utility as biochemical probes .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound, a comparison with related compounds is presented in the table below:

Compound NameKey FeaturesBiological Activity
This compound Pyrazole ring; sulfonyl fluoride groupAntimicrobial; anticancer
4-Bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride Similar structure; bromine substituentModerate antimicrobial properties
Benzo[d][1,3]dioxole-5-sulfonyl fluoride Dioxole ring structureNotable enzyme inhibition

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